molecular formula C14H20BNO4S B13358052 (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid

Cat. No.: B13358052
M. Wt: 309.2 g/mol
InChI Key: VOVXZFBDZFJCCM-UHFFFAOYSA-N
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Description

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a thioether linkage to an azetidine ring protected by a tert-butyloxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable tool in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which is then protected with a tert-butyloxycarbonyl group. The protected azetidine is then coupled with a thiophenol derivative to form the thioether linkage. Finally, the phenyl ring is functionalized with a boronic acid group through a borylation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The boronic acid group can be reduced to a borane.

    Substitution: The Boc-protected azetidine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Borane derivatives.

    Substitution: Various substituted azetidines.

Scientific Research Applications

Chemistry

In organic chemistry, (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The azetidine ring and boronic acid group can interact with biological targets, making it a candidate for the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or catalysts, due to its unique functional groups.

Mechanism of Action

The mechanism of action of (4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid depends on its application. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, such as serine or threonine, in proteases. This interaction can block the enzyme’s activity, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the azetidine and thioether groups, making it less versatile in certain applications.

    (4-(Methylthio)phenyl)boronic acid: Similar thioether linkage but lacks the azetidine ring.

    (4-(Azetidin-3-yl)phenyl)boronic acid: Contains the azetidine ring but lacks the thioether linkage.

Uniqueness

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Biological Activity

(4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)thio)phenyl)boronic acid, with the CAS number 2377611-68-0, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a boronic acid moiety, which is known for its ability to interact with various biological targets. This article will explore the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C14H20BNO4S. It exhibits a high purity level of 98% and is soluble in various organic solvents. The compound's structure can be represented as follows:

C6H4(B OH 2)(C4H7NO2S)\text{C}_6\text{H}_4(\text{B OH }_2)(\text{C}_4\text{H}_7\text{NO}_2\text{S})

Boronic acids have been recognized for their ability to form reversible covalent bonds with diols and other nucleophilic compounds, which makes them valuable in drug design, particularly as enzyme inhibitors. The presence of the azetidine ring and thioether functionality in this compound may enhance its interaction with biological targets such as enzymes involved in metabolic pathways.

Anticancer Activity

Research has demonstrated that boronic acids can exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound AMDA-MB-2310.126Inhibits cell proliferation
Compound BMCF-717.02Induces apoptosis

For example, a related study found that a compound with a similar structure inhibited lung metastasis in triple-negative breast cancer (TNBC) models more effectively than established treatments like TAE226 .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The compound's structure may enhance its efficacy against multidrug-resistant bacteria. In particular, derivatives have shown activity against strains such as MRSA and Mycobacterium tuberculosis.

Compound Target Bacteria MIC (µg/mL)
Compound CMRSA4–8
Compound DMycobacterium tuberculosis0.5–1

The mechanism of action typically involves the inhibition of β-lactamase enzymes, which are responsible for antibiotic resistance .

Study on Anticancer Efficacy

In a study published in MDPI, researchers evaluated the anticancer effects of various boronic acid derivatives, including those structurally related to this compound. They reported that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, thus highlighting their potential therapeutic window .

Study on Antibacterial Properties

Another investigation focused on the antibacterial activity of boronic acids against resistant bacterial strains. The results indicated that certain derivatives could effectively inhibit the growth of resistant strains at low concentrations, suggesting their potential as novel antibacterial agents .

Properties

Molecular Formula

C14H20BNO4S

Molecular Weight

309.2 g/mol

IUPAC Name

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]sulfanylphenyl]boronic acid

InChI

InChI=1S/C14H20BNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21-11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3

InChI Key

VOVXZFBDZFJCCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)SC2CN(C2)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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